
3-Fluoroisonicotinaldehyde
Overview
Description
3-Fluoroisonicotinaldehyde (CAS 40273-47-0) is a fluorinated pyridine derivative with the molecular formula C₆H₄FNO and a molecular weight of 125.1 g/mol. It features a fluorine atom at the 3-position of the pyridine ring and an aldehyde functional group at the 4-position (Fig. 1). The compound exhibits moderate lipophilicity (XLogP: 0.4) and a polar surface area of 30.21 Ų, indicating partial solubility in polar solvents.
Preparation Methods
3-Fluoroisonicotinaldehyde derivatives are typically synthesized via multi-step organic synthesis starting from halogenated pyridine precursors. The key challenges include selective fluorination at the 3-position of the pyridine ring and the introduction of the aldehyde group at the 4- or 5-position, depending on the isomer.
Synthetic Routes and Reaction Conditions
Starting Materials
- Commonly used starting materials include halogenated pyridines such as 2-chloro-3-nitropyridine or 3-bromo-5-fluoropyridine.
- These substrates provide reactive sites for nucleophilic aromatic substitution and directed lithiation/formylation reactions.
Fluorination Strategies
- Nucleophilic Aromatic Substitution (SNAr): Fluorine is introduced at the 3-position via nucleophilic aromatic substitution using fluoride sources such as tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Electrophilic Fluorination: Less common for this substrate due to regioselectivity challenges.
Introduction of the Aldehyde Group
- Directed Lithiation and Formylation: A widely used method involves lithiation of a halogenated fluoropyridine intermediate using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (-60 to -78 °C), followed by quenching with electrophilic formylating agents like N,N-dimethylformamide (DMF).
- This method allows selective formylation at the desired position on the pyridine ring.
Trifluoromethylation (if applicable)
- For derivatives like 3-fluoro-2-(trifluoromethyl)isonicotinaldehyde, trifluoromethyl groups are introduced via copper-mediated trifluoromethylation using reagents such as trifluoromethyl trimethylsilane (TMSCF3) in the presence of catalysts like cuprous iodide and ligands (e.g., 1,10-phenanthroline).
Detailed Preparation Example: Synthesis of 3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde
Step | Reaction | Conditions | Yield (%) | Notes |
---|---|---|---|---|
1 | Starting from 2-chloro-3-nitropyridine | - | - | Readily available precursor |
2 | Trifluoromethylation using TMSCF3, CuI, 1,10-phenanthroline in DMF | 80–120 °C, inert atmosphere | Moderate to high | Copper-mediated trifluoromethylation |
3 | Fluorination with tetrabutylammonium fluoride (TBAF) in acetonitrile or DMF | Room temperature to 80 °C | High | Nucleophilic aromatic substitution |
4 | Reduction of nitro group followed by carboxylation or formylation | Standard reduction agents (e.g., SnCl2, Fe/HCl) | High | Conversion to aldehyde or acid |
This sequence allows the selective installation of fluorine and trifluoromethyl groups, followed by aldehyde formation.
Alternative Preparation: Lithiation-Formylation of 3-Bromo-5-fluoropyridine
Step | Reaction | Conditions | Yield (%) | Notes |
---|---|---|---|---|
1 | Preparation of LDA in THF at -78 °C | Diisopropylamine + n-butyllithium | - | Base generation |
2 | Addition of 3-bromo-5-fluoropyridine to LDA solution at -78 °C | Stir 30 min | - | Directed lithiation |
3 | Quenching with DMF at -78 °C | Stir 30 min | 22–60% (varies by scale) | Formylation step |
4 | Workup and purification by column chromatography | - | - | Isolation of 3-bromo-5-fluoroisonicotinaldehyde |
This method is effective for introducing the aldehyde group at the 5-position while retaining the fluorine substituent at the 3-position.
Reaction Optimization and Industrial Considerations
- Temperature Control: Low temperatures (-60 to -78 °C) are critical during lithiation to avoid side reactions.
- Solvent Choice: Anhydrous tetrahydrofuran (THF) is preferred for lithiation; DMF is used for formylation.
- Catalyst Loading: Copper catalysts for trifluoromethylation are optimized to balance yield and cost.
- Purification: Column chromatography and recrystallization are standard for laboratory scale; industrial processes may use continuous flow reactors and automated purification to improve scalability and environmental safety.
Analytical Validation of Product
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the presence and position of fluorine and trifluoromethyl groups.
- Mass Spectrometry: LC-MS or GC-MS confirms molecular weight and purity.
- Melting Point: Typically 167–169 °C for 3-fluoro-2-(trifluoromethyl)isonicotinaldehyde.
- HPLC: Used to assess purity (>95% typical for research grade).
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|---|---|
Copper-mediated trifluoromethylation + fluorination + reduction | 2-chloro-3-nitropyridine | TMSCF3, CuI, TBAF, reducing agents | 80–120 °C, inert atmosphere | Moderate to high | High selectivity, scalable | Multi-step, requires careful handling |
Directed lithiation and formylation | 3-bromo-5-fluoropyridine | LDA, DMF | -78 °C, anhydrous THF | 22–60% | Direct formylation, regioselective | Low temperature required, moderate yield |
Nucleophilic aromatic substitution (fluorination) | Halogenated pyridines | KF, TBAF | RT to 80 °C | High | Simple fluorination step | Limited to suitable substrates |
Research Findings and Notes
- The presence of electron-withdrawing groups such as trifluoromethyl enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution for fluorination.
- The aldehyde group is reactive and can be further transformed into acids, alcohols, or hydrazones, enabling diverse downstream chemistry.
- Industrial methods focus on continuous flow synthesis to improve safety and efficiency, especially for handling reactive organolithium reagents and fluorinating agents.
- Purity and structural integrity are confirmed by combined spectroscopic and chromatographic techniques to ensure reproducibility and quality.
Biological Activity
3-Fluoroisonicotinaldehyde (3-FINA) is a fluorinated derivative of isonicotinaldehyde, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with 3-FINA, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a fluorine atom at the 3-position of the isonicotinaldehyde structure. The synthesis of 3-FINA typically involves the introduction of fluorine into the isonicotinaldehyde framework through various chemical reactions, including nucleophilic substitutions and electrophilic fluorination methods .
Biological Activity
The biological activities of 3-FINA have been explored in several contexts, particularly in relation to its role as a precursor in synthesizing biologically active compounds. Notably, it has been utilized in the development of PI3 kinase inhibitors, which are critical in cancer therapy due to their role in cell proliferation and survival pathways.
- PI3 Kinase Inhibition : Research indicates that derivatives of 3-FINA can selectively inhibit the p110α isoform of phosphoinositide 3-kinase (PI3K), which is implicated in various cancers. For instance, compounds derived from 3-FINA demonstrated significant inhibition of cell proliferation and Akt phosphorylation, a downstream effector in the PI3K pathway .
- Immunomodulatory Effects : Some studies suggest that 3-FINA derivatives may exhibit immunomodulatory properties. These compounds have been investigated for their potential to treat autoimmune diseases by modulating immune responses .
Table 1: Summary of Biological Activities of this compound Derivatives
Notable Research Findings
- Antitumor Activity : A study highlighted the effectiveness of 3-FINA derivatives in inhibiting tumor growth in human xenograft models. These compounds showed promising results by significantly reducing tumor size compared to controls, suggesting a strong therapeutic potential against certain cancers .
- Fluorination as a Strategy : The introduction of fluorine into organic molecules like isonicotinaldehyde has been shown to enhance biological activity by improving metabolic stability and bioavailability. This strategy has been effectively applied in developing novel anticancer agents .
Scientific Research Applications
Chemistry
In the realm of chemistry, 3-fluoroisonicotinaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:
- Synthesis of Pharmaceuticals : It acts as a precursor for developing active pharmaceutical ingredients (APIs) due to its ability to undergo various chemical reactions, such as oxidation and reduction.
- Building Block for Organic Synthesis : The compound can be utilized to create a variety of substituted derivatives, enhancing its utility in synthetic organic chemistry.
Biology
This compound has shown promise in biological applications, particularly in drug discovery and development:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for new antibiotics.
- Anticancer Properties : Studies have suggested that compounds derived from this compound may inhibit cancer cell proliferation, highlighting their potential in cancer therapy.
Medicine
The medicinal applications of this compound are being actively explored:
- Therapeutic Agent Development : Ongoing research aims to evaluate the compound's efficacy as a therapeutic agent against various diseases, including cancer and infectious diseases.
- Drug Delivery Systems : The compound's ability to form complexes with metal ions opens avenues for its use in targeted drug delivery systems.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial effects of this compound derivatives against various bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential as new antibiotic agents.
Case Study 2: Anticancer Research
In another study focusing on anticancer properties, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. The findings indicated that some derivatives significantly reduced cell viability, warranting further investigation into their mechanisms of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Fluoroisonicotinaldehyde, and how can reproducibility be ensured?
- Methodology : Begin with fluorinated pyridine precursors (e.g., 3-fluoroisonicotinic acid derivatives) and employ reductive amination or oxidation reactions under controlled conditions (e.g., NaBH4 or Swern oxidation). Characterize intermediates via <sup>1</sup>H/<sup>19</sup>F NMR and HPLC (C18 column, acetonitrile/water mobile phase) to confirm structural integrity . For reproducibility, document reaction parameters (temperature, solvent purity, catalyst loading) and adhere to protocols from peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) .
Q. How can the purity of this compound be rigorously assessed for use in sensitive reactions?
- Methodology : Use a combination of chromatographic (HPLC with UV detection at 254 nm) and spectroscopic methods (FT-IR for aldehyde functional group verification). Cross-validate with elemental analysis and mass spectrometry (ESI-MS). Reference NIST spectral databases for benchmarking . Note: Impurities from incomplete fluorination or oxidation byproducts require targeted analytical protocols .
Q. What are the recommended storage conditions to maintain this compound’s stability?
- Methodology : Store in amber vials under inert gas (argon) at –20°C to prevent aldehyde oxidation and photodegradation. Monitor stability via periodic NMR analysis over 6–12 months. Degradation products (e.g., carboxylic acid derivatives) can be identified using GC-MS .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., <sup>19</sup>F NMR shifts) for this compound derivatives be resolved?
- Methodology : Conduct solvent- and temperature-dependent NMR studies to assess conformational effects. Compare with computational predictions (DFT calculations using Gaussian or ORCA software). Cross-reference crystallographic data (if available) to validate electronic environments . For unresolved discrepancies, systematically vary synthetic conditions (e.g., pH, counterion effects) and re-analyze .
Q. What strategies optimize the regioselective functionalization of this compound in multicomponent reactions?
- Methodology : Employ kinetic vs. thermodynamic control by modulating reaction temperature and catalyst (e.g., Pd/C or organocatalysts). Use in situ <sup>13</sup>C NMR to track intermediate formation. Design a Design of Experiments (DoE) matrix to evaluate factors like solvent polarity and steric hindrance .
Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Perform Hammett analysis using substituents with varying σ values. Compare reaction rates (UV-Vis kinetics) and intermediate stability (cyclic voltammetry). Computational modeling (e.g., NBO analysis) can quantify fluorine’s electron-withdrawing impact .
Q. What analytical approaches validate the proposed mechanisms of this compound’s degradation under oxidative conditions?
- Methodology : Use isotope-labeling (e.g., <sup>18</sup>O) to trace oxygen incorporation pathways. Combine LC-HRMS with radical trapping agents (TEMPO) to identify transient intermediates. Compare degradation profiles under UV vs. thermal stress .
Q. Data Analysis and Interpretation
Q. How should researchers address outliers in quantitative assays involving this compound?
- Methodology : Apply Grubbs’ test for statistical outlier detection. Replicate experiments under identical conditions and validate instrument calibration (e.g., HPLC column batch variability). If outliers persist, investigate potential side reactions (e.g., aldol condensation) via MS/MS fragmentation .
Q. What metrics define robust structure-activity relationships (SAR) for this compound-based inhibitors?
- Methodology : Use multivariate regression analysis (e.g., PLS or MLR) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity data. Validate models via leave-one-out cross-validation .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure compliance with ethical standards when citing prior work on fluorinated aldehydes?
- Methodology : Adhere to IUPAC guidelines for chemical nomenclature and cite primary sources (e.g., Beilstein Journal of Organic Chemistry). Avoid citing retracted studies unless critiquing methodological flaws. Use tools like Zotero to manage references systematically .
Q. Tables for Quick Reference
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-Fluoroisonicotinaldehyde, focusing on substituents, physicochemical properties, and reactivity:
Compound Name | CAS No. | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | XLogP | Applications/Reactivity |
---|---|---|---|---|---|---|
This compound | 40273-47-0 | C₆H₄FNO | F (3-position), CHO (4-position) | 125.1 | 0.4 | Intermediate in pharmaceuticals/agrochemicals |
3-Chloro-2-fluoroisonicotinaldehyde | 131747-69-8 | C₆H₃ClFNO | Cl (3-position), F (2-position) | 159.55 | 1.2 | Enhanced lipophilicity for hydrophobic APIs |
5-Chloro-2-fluoronicotinaldehyde | 36404-90-7 | C₆H₃ClFNO | Cl (5-position), F (2-position) | 159.55 | 1.3 | Potential use in cross-coupling reactions |
3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde | N/A (CID 86673864) | C₇H₃F₄NO | F (3-position), CF₃ (2-position) | 209.1 | 1.8 | High electrophilicity for specialty polymers |
3-Fluoro-5-methylisonicotinic acid | 903522-29-2 | C₇H₆FNO₂ | F (3-position), CH₃ (5-position) | 155.12 | 0.9 | Carboxylic acid derivative for metal chelation |
Substituent Effects on Physicochemical Properties
Halogen Influence :
- Fluorine : The electron-withdrawing nature of fluorine in this compound increases the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic addition reactions. However, its lower molecular weight and XLogP (0.4) compared to chloro analogs (e.g., 3-Chloro-2-fluoroisonicotinaldehyde, XLogP 1.2) result in better aqueous solubility .
- Chlorine : Chlorinated derivatives like 5-Chloro-2-fluoronicotinaldehyde exhibit higher lipophilicity (XLogP 1.3) and molecular weight (159.55 g/mol), making them suitable for lipid-soluble drug formulations .
Trifluoromethyl Groups : The trifluoromethyl (-CF₃) group in 3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde significantly elevates XLogP (1.8) and steric bulk, which may hinder crystallization but improve thermal stability in polymer applications .
Properties
IUPAC Name |
3-fluoropyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKQXQXSZCNWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376654 | |
Record name | 3-Fluoroisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40273-47-0 | |
Record name | 3-Fluoroisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoroisonicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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